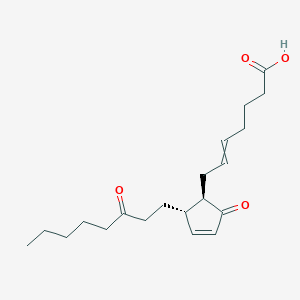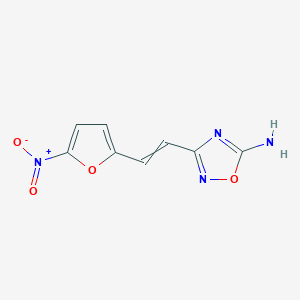
(R)-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a benzodioxole moiety and a naphthofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Construction of the Naphthofuran Core: The naphthofuran core is formed by a series of reactions, including Friedel-Crafts acylation, cyclization, and reduction.
Coupling of the Benzodioxole and Naphthofuran Units: The final step involves the coupling of the benzodioxole moiety with the naphthofuran core through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is being investigated for its potential therapeutic applications. It has demonstrated anti-inflammatory and anticancer properties in vitro, suggesting its potential as a lead compound for new drug development.
Industry
In the industrial sector, this compound is explored for its applications in organic electronics. Its semiconducting properties make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites. In organic electronics, its semiconducting properties are attributed to the conjugated π-electron system, which facilitates charge transport.
Comparison with Similar Compounds
Similar Compounds
Naphthofuran Derivatives: Compounds with similar naphthofuran cores but different substituents.
Benzodioxole Derivatives: Compounds with benzodioxole moieties but different core structures.
Uniqueness
®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is unique due to its combination of a benzodioxole moiety and a naphthofuran core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
71567-77-6 |
|---|---|
Molecular Formula |
C21H18O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4R)-4-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-4,9-dihydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C21H18O6/c1-23-15-6-4-11-7-13-9-25-21(22)19(13)17(18(11)20(15)24-2)12-3-5-14-16(8-12)27-10-26-14/h3-6,8,17H,7,9-10H2,1-2H3/t17-/m1/s1 |
InChI Key |
URJOZSLMTIRWFW-QGZVFWFLSA-N |
SMILES |
COC1=C(C2=C(CC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC |
Isomeric SMILES |
COC1=C(C2=C(CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(CC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC |
Key on ui other cas no. |
71640-47-6 |
Synonyms |
1-(3',4'-methylenedioxyphenyl)-3-hydroxymethyl-7,8-dimethoxy-3,4-dihydro-2-naphthoic acid lactone beta-apopolygamatin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)


![N',N'-dimethyl-N-(1,3,7-trimethylpyrazolo[3,4-b]quinolin-4-yl)propane-1,3-diamine](/img/structure/B1210713.png)

![5-chloro-N-(2-furanylmethyl)-2-[[(4-methoxyphenyl)-oxomethyl]amino]benzamide](/img/structure/B1210715.png)
![Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate](/img/structure/B1210716.png)






